molecular formula C14H17F2N3O B2379114 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide CAS No. 1197602-56-4

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide

Cat. No.: B2379114
CAS No.: 1197602-56-4
M. Wt: 281.307
InChI Key: VJKZBZRMIJFSRL-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide is an organic compound that features a cyano group, a dimethylpropyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide typically involves the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the dimethylpropyl group: This step may involve alkylation reactions using reagents like dimethylpropyl halides.

    Attachment of the difluorophenyl group: This can be done through nucleophilic aromatic substitution reactions using 2,5-difluorophenyl derivatives.

    Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-difluorophenyl)amino]acetamide: Similar structure with a different substitution pattern on the phenyl ring.

    N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)amino]acetamide: Similar structure with chlorine substituents instead of fluorine.

Uniqueness

The uniqueness of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide lies in its specific substitution pattern and the presence of both cyano and difluorophenyl groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,5-difluoroanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O/c1-9(2)14(3,8-17)19-13(20)7-18-12-6-10(15)4-5-11(12)16/h4-6,9,18H,7H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZBZRMIJFSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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